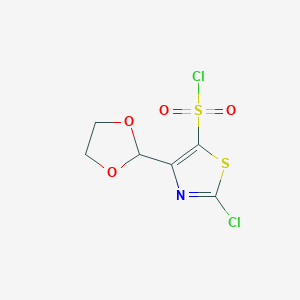

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride

Description

Molecular Formula: C₆H₅Cl₂NO₄S₂ SMILES: C1COC(O1)C2=C(SC(=N2)Cl)S(=O)(=O)Cl InChIKey: DOXYQTDNBOQCFP-UHFFFAOYSA-N Structural Features:

Properties

IUPAC Name |

2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO4S2/c7-6-9-3(4-12-1-2-13-4)5(14-6)15(8,10)11/h4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXYQTDNBOQCFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC(=N2)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride is a compound that belongs to the thiazole family, characterized by its unique structure which includes a dioxolane ring and a sulfonyl chloride group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The molecular formula of this compound is with a molecular weight of 226.08 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds containing the thiazole and dioxolane moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to inhibit the growth of various bacteria and fungi. In a study involving substituted thiazoles, compounds with similar structures demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.125 mg/mL to 6.25 mg/mL .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 3.125 |

| Sulfamethizole | E. coli | 6.25 |

| Acetazolamide | Candida albicans | 3.125 |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been explored extensively. Compounds similar to this compound have shown promising activity against various cancer cell lines. For example, certain thiazole-based compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HCT116 | 1.9 |

| Doxorubicin | HCT116 | 3.23 |

| Quinoxaline derivative | MCF7 | 2.3 |

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The sulfonyl chloride group is known to facilitate nucleophilic attack by cellular components, leading to the disruption of essential cellular processes.

Case Studies

A notable case study involved the synthesis and evaluation of various thiazole derivatives for their antimicrobial and anticancer properties. In this study, researchers synthesized several compounds based on the thiazole scaffold and tested their efficacy against a panel of pathogens and cancer cell lines. The results indicated that modifications on the thiazole ring significantly influenced the biological activity, highlighting the importance of structure-activity relationships in drug development .

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 2-Chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride is in the synthesis of various bioactive compounds. It serves as an important intermediate in the preparation of thiazole derivatives that exhibit diverse biological activities.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that thiazole derivatives synthesized from this compound exhibit significant antimicrobial properties. For instance, a study synthesized several thiazole-based sulfonamides and evaluated their efficacy against various bacterial strains, including multi-drug resistant pathogens. The results indicated that these derivatives showed promising antibacterial activity with minimal inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Thiazole derivatives are known to interact with cellular targets involved in cancer progression.

Case Study: Cytotoxicity Studies

In vitro studies have shown that thiazole derivatives derived from this compound exhibit cytotoxic effects on various cancer cell lines. For example, a derivative demonstrated significant reduction in cell viability at concentrations above 10 µM when tested against human lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines . This suggests that further development could lead to novel anticancer therapies.

Anti-inflammatory Applications

Thiazole-based compounds are also recognized for their anti-inflammatory activities. The sulfonamide group present in the structure enhances the potential for anti-inflammatory effects.

Research Findings

Studies have indicated that certain thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property positions them as candidates for developing new anti-inflammatory drugs .

Agricultural Applications

In addition to pharmaceutical applications, compounds like this compound may find uses in agricultural chemistry, particularly as fungicides or herbicides due to their biological activity against plant pathogens.

Case Study: Fungicidal Activity

Research has explored the fungicidal properties of thiazole derivatives synthesized from this compound. These derivatives have shown effectiveness against various fungal strains that affect crops, suggesting potential applications in crop protection .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride group is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols:

Key Insight : The reaction with thiourea in ketones or alcohols produces 2-amino-thiazole derivatives, a pathway validated for structurally related sulfonyl chlorides .

Hydrolysis of the 1,3-Dioxolane Protecting Group

The 1,3-dioxolane group undergoes acid-catalyzed hydrolysis to regenerate a carbonyl group:

Conditions :

Applications : The aldehyde product serves as a precursor for further functionalization, such as condensation with hydrazines or Wittig reactions .

Chlorine Displacement on the Thiazole Ring

The chloro substituent at position 2 participates in nucleophilic aromatic substitution (NAS) under specific conditions:

Note : NAS typically requires elevated temperatures and catalysts (e.g., Cu salts) due to the electron-withdrawing sulfonyl group deactivating the thiazole ring .

Oxidation and Reduction Reactions

-

Oxidation :

The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or m-CPBA .Yields : 60–75% for sulfoxide; 45–60% for sulfone.

-

Reduction :

Limited by the stability of the sulfonyl chloride group. LiAlH₄ selectively reduces the dioxolane to a diol without affecting the sulfonyl chloride .

Cyclization and Heterocycle Formation

The aldehyde (post-hydrolysis) participates in cyclocondensation reactions:

Example :

Conditions : EtOH, reflux, 8–12 hours. Yield : 50–65% .

Industrial-Scale Chlorination

Large-scale production employs continuous-flow reactors for efficient chlorination:

Comparison with Similar Compounds

4-Methyl-2-(4-(Trifluoromethyl)phenyl)-1,3-thiazole-5-sulfonyl Chloride

Molecular Formula: C₁₁H₇ClF₃NO₂S₂ CAS: 568577-83-3 Key Differences:

- Substituents : A trifluoromethylphenyl group at position 2 and a methyl group at position 3.

- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl chloride compared to the dioxolan-containing compound.

- Molecular Weight : 341.747 g/mol (vs. 289.91 g/mol for the target compound), reflecting the bulkier aryl substituent.

- Applications : Likely used in agrochemicals due to fluorine’s metabolic stability .

2,4-Dimethyl-1,3-thiazole-5-sulfonyl Chloride

CAS : 16867-04-2

Structural Simplicity :

4-Methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl Chloride

Key Feature :

- A dihydrothiazole ring with an oxo group at position 2.

- Reactivity: The non-aromatic thiazoline ring may reduce conjugation, altering nucleophilic substitution kinetics compared to fully aromatic thiazoles.

- Steric Effects : The saturated ring could impose conformational constraints during reactions .

2-Phenyl-1,3-thiazole-5-sulfonyl Chloride

Substituent : Phenyl group at position 2.

- Steric Hindrance : The bulky phenyl group may impede access to the sulfonyl chloride moiety, slowing reactions like sulfonamide formation.

- Electronic Profile : The phenyl group’s mild electron-withdrawing effect (via conjugation) contrasts with the dioxolan’s electron-donating nature .

Structural and Functional Analysis

Electronic Effects

- Electron-Withdrawing Groups (e.g., trifluoromethyl in [9]): Increase sulfonyl chloride reactivity by stabilizing the transition state during nucleophilic attack.

- Electron-Donating Groups (e.g., dioxolan in the target compound): May slightly deactivate the sulfonyl chloride, reducing reaction rates in substitution reactions .

Steric and Polarity Considerations

- Dioxolan Group : Enhances polarity (logP likely lower than methyl/aryl-substituted analogs), improving aqueous solubility.

Q & A

Q. What are the common synthetic routes for 2-chloro-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonyl chloride, and how are intermediates purified?

The compound is typically synthesized via cyclization and chlorination steps. For example, thiazole derivatives are often prepared by reacting amines with chloroacetyl chloride in dioxane or ethanol under basic conditions (e.g., triethylamine), followed by recrystallization from ethanol-DMF mixtures to achieve ≥95% purity . Key intermediates like sulfonyl chlorides may require oxidative chlorination using reagents like Lawesson’s reagent or Cl2 gas .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation requires a combination of:

Q. How can researchers safely handle the sulfonyl chloride group during experiments?

The sulfonyl chloride moiety is highly reactive and moisture-sensitive. Use inert atmospheres (e.g., nitrogen/argon), cold anhydrous solvents, and personal protective equipment (gloves, goggles). Quench excess reagent with ice-cold water or sodium bicarbonate to prevent exothermic decomposition .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of the dioxolane-thiazole scaffold?

The 1,3-dioxolane ring’s configuration is influenced by reaction conditions. For enantiopure products, chiral auxiliaries or catalysts (e.g., organocatalysts) can direct cyclization. Post-synthesis, Rogers’s η or Flack’s x parameters in crystallography help determine absolute configuration, though care is needed to avoid false chirality-polarity signals in near-centrosymmetric structures .

Q. What strategies mitigate byproduct formation during sulfonyl chloride synthesis?

Common byproducts (e.g., disulfides or over-chlorinated species) arise from incomplete oxidation or excessive Cl2 exposure. Optimize reaction time/temperature and use controlled stoichiometry of chlorinating agents. Purity tracking via TLC or HPLC is critical .

Q. How does the electronic nature of the dioxolane ring influence the reactivity of the sulfonyl chloride group?

The electron-rich dioxolane ring may stabilize the sulfonyl chloride via resonance, reducing hydrolysis rates. Computational studies (DFT) can map electron density distribution to predict nucleophilic attack sites. Experimental validation via kinetic studies in polar vs. nonpolar solvents is recommended .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

Derivatives (e.g., sulfonamides) are screened against cancer cell lines (NCI-60 panel) using MTT assays. Molecular docking against targets like carbonic anhydrase IX or tyrosine kinases helps prioritize candidates. ADME analysis (e.g., SwissADME) predicts pharmacokinetic profiles .

Data Analysis and Contradictions

Q. How to resolve discrepancies in reported yields for similar thiazole-sulfonyl chloride syntheses?

Yield variations (e.g., 77% vs. 94% in dioxolane-forming steps) often stem from differences in:

Q. Why do some studies report lower antitumor activity for sulfonamide derivatives despite structural similarity to active compounds?

Subtle changes in substituents (e.g., phenyl vs. pyridyl groups) alter steric and electronic interactions with targets. Structure-activity relationship (SAR) studies using Hammett constants or CoMFA models can rationalize these differences .

Tables of Key Data

| Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Purity | ≥95% | Recrystallization (EtOH-DMF) | |

| Yield (dioxolane formation) | 77–94% | Cyclization with Cl2 | |

| Antitumor IC50 (NCI-60) | 0.5–10 µM | MTT assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.